9-Benzyl-9H-carbazole-3-carboxylic acid
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Overview
Description
9-Benzyl-9H-carbazole-3-carboxylic acid: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the bromination of carbazole at the 3-position, followed by a Suzuki coupling reaction with benzylboronic acid to introduce the benzyl group. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole core.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: 9-Benzyl-9H-carbazole-3-carboxylic acid is used in the synthesis of various organic compounds and materials. Its derivatives are valuable in the development of conducting polymers and organic semiconductors.
Biology and Medicine: The compound and its derivatives have shown potential in biological applications, including as anticancer agents. They can interact with biological targets and pathways, making them useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-Benzyl-9H-carbazole-3-carboxylic acid involves its interaction with molecular targets and pathways. For example, in biological systems, it can interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound has similar structural features but with an ethyl group instead of a benzyl group.
9-Phenyl-9H-carbazole-3-boronic acid: This compound contains a phenyl group and a boronic acid functional group.
Uniqueness: 9-Benzyl-9H-carbazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and physical properties. The benzyl group enhances its solubility and reactivity, while the carboxylic acid group provides additional sites for chemical modification.
Properties
CAS No. |
179038-74-5 |
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Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
9-benzylcarbazole-3-carboxylic acid |
InChI |
InChI=1S/C20H15NO2/c22-20(23)15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
InChI Key |
GKXUSSZXCAMJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |
Origin of Product |
United States |
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